Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrothiophene moiety, and a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitrothiophene.
Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen atoms, forming tert-butyl piperazine-1-carboxylate.
Coupling Reaction: The 2-nitrothiophene is then coupled with the Boc-protected piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used for substitution reactions on the thiophene ring.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiophenes: Electrophilic substitution yields various substituted thiophenes.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology:
Antimicrobial Agents: Piperazine derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals such as pesticides and herbicides.
Material Science:
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the aromatic moiety can significantly alter the chemical and biological properties of these compounds.
- Biological Activity: While all these compounds may exhibit antimicrobial or enzyme inhibitory activities, the specific activity and potency can vary depending on the nature of the substituents.
- Synthetic Routes: The synthetic routes for these compounds may involve similar steps but with variations in the reagents and conditions used for introducing different substituents.
Properties
IUPAC Name |
tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)10-4-9-21-11(10)16(18)19/h4,9H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRCMNDSEJMTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(SC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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